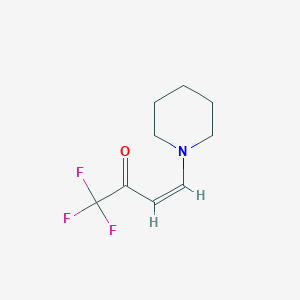

(3Z)-1,1,1-trifluoro-4-(piperidin-1-yl)but-3-en-2-one

Description

(3Z)-1,1,1-Trifluoro-4-(piperidin-1-yl)but-3-en-2-one is a fluorinated enone derivative featuring a piperidin-1-yl substituent at the 4-position and a Z-configured double bond.

Properties

IUPAC Name |

(Z)-1,1,1-trifluoro-4-piperidin-1-ylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO/c10-9(11,12)8(14)4-7-13-5-2-1-3-6-13/h4,7H,1-3,5-6H2/b7-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUDOVWQRCMGOY-DAXSKMNVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)/C=C\C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3Z)-1,1,1-trifluoro-4-(piperidin-1-yl)but-3-en-2-one is an organic compound notable for its trifluoromethyl group and piperidine moiety. With a molecular formula of C9H12F3NO and a molecular weight of approximately 207.19 g/mol, this compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.

Structural Characteristics

The compound features a conjugated system due to the double bond between carbon atoms in the butenone structure. This structural configuration enhances its reactivity and biological activity. The presence of the trifluoromethyl group increases lipophilicity, which can influence pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H12F3NO |

| Molecular Weight | 207.19 g/mol |

| Functional Groups | Trifluoromethyl, Piperidine |

| Structural Features | Conjugated double bond |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Inhibition of Cell Proliferation : Related structures have shown promise as inhibitors of cell proliferation and protein kinases, making them potential candidates for cancer treatment. The piperidine ring often correlates with improved binding affinity to biological targets.

- Antimicrobial Properties : Similar piperidine derivatives have been studied for their antifungal activity against resistant strains of Candida auris. These studies highlight the importance of structural modifications in enhancing biological efficacy .

- Mechanism of Action : Interaction studies suggest that this compound may act through various mechanisms, including disruption of cellular signaling pathways via protein kinase inhibition.

Case Study 1: Anticancer Activity

A study investigated the effects of piperidine-based compounds on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell growth. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antifungal Activity

In a recent study on antifungal agents against Candida auris, several piperidine derivatives were synthesized and tested. Compounds demonstrated MIC values ranging from 0.24 to 0.97 μg/mL against clinical isolates. The most effective compounds induced apoptosis and disrupted plasma membrane integrity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| (Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one | Similar trifluoromethyl and piperidine groups | Slightly different stereochemistry |

| 4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en | Contains an ethoxy substituent | Alters lipophilicity and solubility |

| (E)-4-(piperidin-1-yl)but-3-en-2-one | Lacks trifluoromethyl group | More polar due to absence of fluorine |

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and electronic differences between the target compound and its analogs:

Key Comparative Insights

Substituent Effects

- However, the lack of extended π-conjugation (compared to naphthalene) may limit NLO performance.

- Naphthalen-2-yl () : The fused aromatic system enables extensive π-delocalization, resulting in high hyperpolarizability (β₀) and NLO efficacy. The hydroxy group further stabilizes the structure through intramolecular hydrogen bonding .

- Heteroaromatic Substituents (Pyrrole, Furan) : Pyrrole’s nitrogen lone pairs offer stronger electron donation than furan’s oxygen, but the E-configuration in both analogs disrupts conjugation, reducing ICT efficiency compared to Z-configured compounds .

Stereochemical Impact

- The Z-configuration in the target compound and the naphthyl derivative promotes a planar geometry, enhancing conjugation and ICT. In contrast, E-isomers (pyrrole, furan analogs) exhibit steric clashes between substituents, reducing planarity and electronic delocalization .

Hyperpolarizability and NLO Activity

- The naphthyl derivative demonstrates exceptional NLO performance (β₀ = 4.21 × 10⁻³⁰ esu) due to its conjugated aromatic system and hydroxy group, making it suitable for optical applications . The target compound’s piperidinyl group may exhibit moderate NLO activity, though likely inferior to naphthalene-based systems.

Stability and Reactivity

- Trimethylphenyl Derivative () : Steric bulk from methyl groups increases stability but reduces reactivity, a trade-off absent in the target compound’s piperidinyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.